molecular formula C20H21N3O4 B10796644 (2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(3-methoxyphenyl)-3-methylbutanamide

(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(3-methoxyphenyl)-3-methylbutanamide

Cat. No.: B10796644
M. Wt: 367.4 g/mol
InChI Key: HGHQOEUVKUMVFT-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(3-methoxyphenyl)-3-methylbutanamide is a potent and selective chemical probe recognized for its inhibition of Histone Deacetylase 6 (HDAC6). This compound, which is the (S)-enantiomer of the racemic inhibitor, exhibits high specificity for HDAC6 over other HDAC isoforms, particularly the Class I HDACs, making it an invaluable tool for dissecting the unique biological functions of HDAC6 in cellular models Source . The primary research applications of this HDAC6 inhibitor include the study of cell motility, aggresome formation, and protein degradation pathways, as HDAC6 is a key regulator of microtubule dynamics and the clearance of misfolded proteins Source . Its mechanism of action involves binding to the catalytic domain of HDAC6, thereby increasing the acetylation levels of its primary substrates, such as α-tubulin, without significantly affecting histone acetylation marks associated with Class I HDAC inhibition. This selectivity profile allows researchers to investigate the non-epigenetic roles of acetylation in processes like neurodegeneration, cancer cell invasion, and immune synapse formation. Supplied as a high-purity compound, it is intended for use in biochemical assays, cell-based screening, and target validation studies to advance the understanding of HDAC6 biology and its relevance to human disease. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methoxyphenyl)-3-methylbutanamide

InChI

InChI=1S/C20H21N3O4/c1-12(2)17(18(24)21-13-7-6-8-14(11-13)27-3)23-19(25)15-9-4-5-10-16(15)22-20(23)26/h4-12,17H,1-3H3,(H,21,24)(H,22,26)/t17-/m0/s1

InChI Key

HGHQOEUVKUMVFT-KRWDZBQOSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=CC(=CC=C1)OC)N2C(=O)C3=CC=CC=C3NC2=O

Canonical SMILES

CC(C)C(C(=O)NC1=CC(=CC=C1)OC)N2C(=O)C3=CC=CC=C3NC2=O

Origin of Product

United States

Preparation Methods

Table 1: Key Analytical Data for Synthetic Steps

StepIntermediateAnalytical MethodKey Data
1Ethyl (2-aminobenzoyl)-L-valinate¹H NMR (CDCl₃)δ 4.57 (dd, J = 5.0, 8.5 Hz, 1H, CH), 1.27 (t, J = 7.2 Hz, 3H, CH₃)
2Quinazolin-2,4-dione derivativeIR (cm⁻¹)1716.9 (C=O), 3253.5 (N-H)
3Carboxylic acid intermediateESI-HRMSm/z 263.1025 [M + H]⁺ (calc. 263.1026)
4Final product (TCMDC-125133)Chiral HPLC (ADH column)tᵣ = 45.21 min (major enantiomer), 76% ee

Optimization Strategies and Challenges

Stereochemical Integrity

  • Racemization during hydrolysis : The LiOH-mediated hydrolysis step caused partial loss of enantiomeric excess (65% ee). Alternative bases (e.g., NaOH) or lower temperatures may mitigate this.

  • HATU coupling : Superior to tert-butoxide-assisted methods, preserving configuration via mild conditions.

Scalability Considerations

  • CDI cyclization : High yields (97%) and minimal byproducts make this step suitable for scale-up.

  • Solvent selection : DMF for coupling poses challenges in large-scale purification; switch to ethyl acetate or dichloromethane improves ease.

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency and Key Metrics

ParameterMDPI ProtocolRSC ProtocolPatent US4102885A
Total Yield37% (4 steps)45% (3 steps)N/A
Stereochemical Control76% eeRacemicNot applicable
ScalabilityHighModerateLow
Purification ComplexityMedium (column chromatography)High (recrystallization)Low (distillation)

Chemical Reactions Analysis

MMV665878 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name/Structure Core Structure Substituents/Modifications Biological Activity Synthesis Method References
(2S)-2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(3-methoxyphenyl)-3-methylbutanamide Quinazolin-2,4-dione (S)-3-methylbutanamide; 3-methoxyphenyl Not explicitly reported Likely amide coupling
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazolin-2,4-dione Acetamide; 2,4-dichlorophenylmethyl Anticonvulsant activity Oxidation + amide coupling
2-(3-(6,8-Bis(4-methoxyphenyl)-2-methyl-4-oxo-tetrahydroquinazolin-2-yl)propyl)quinazolin-4(3H)-one (4l) Tetrahydroquinazolinone Bis(4-methoxyphenyl); methylpropyl Not reported Suzuki coupling
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 2-hydroxy-1,1-dimethylethyl; 3-methylbenzoyl Metal-catalyzed C–H activation Acylation of amino alcohol
(S)-N-[(2R,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-...-3-methylbutanamide (4o) Complex peptide-amide 2,6-dimethylphenoxy; stereospecific backbone Not reported Multi-step peptide coupling

Key Comparative Findings

Substituent Effects on Bioactivity

  • Quinazolinone Derivatives: The target compound’s 3-methoxyphenyl group contrasts with the 2,4-dichlorophenylmethyl group in ’s anticonvulsant analogue. Chlorinated aryl groups often enhance lipophilicity and blood-brain barrier penetration, whereas methoxy groups improve solubility and metabolic stability .
  • Amide Side Chains : The (S)-3-methylbutanamide chain in the target compound may confer stereospecific interactions with biological targets, similar to the peptide-like amides in ’s complex derivatives, where stereochemistry critically modulates activity .

Pharmacological Potential

  • The 3-methoxy group may reduce toxicity compared to halogenated analogues .

Critical Analysis of Divergent Evidence

  • Stereochemical Complexity : ’s peptide-amide derivatives emphasize the importance of stereochemistry in biological activity, a factor that may apply to the (2S)-configured target compound .
  • Contrasting Reactivity : ’s N,O-bidentate directing group enables metal-catalyzed reactions, whereas the target compound’s amide group may limit such applications despite similar core structures .

Biological Activity

The compound (2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(3-methoxyphenyl)-3-methylbutanamide is a member of the quinazolinone family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₄O₃
  • Molecular Weight : 366.36 g/mol
  • Hydrogen Bond Donor Count : 2
  • Hydrogen Bond Acceptor Count : 4
  • Rotatable Bond Count : 5

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its anticonvulsant , anticancer , and anti-inflammatory properties. These activities are attributed to its interaction with various biological targets.

  • GABAA Receptor Modulation : The compound functions as a positive allosteric modulator of the GABAA receptor. This interaction enhances the inhibitory effects of GABA in the central nervous system, which may contribute to its anticonvulsant properties.
  • Inhibition of Carbonic Anhydrase II : It has been shown to inhibit carbonic anhydrase II, an enzyme that plays a crucial role in maintaining acid-base balance in the body. This inhibition can affect various physiological processes including pH regulation and ion transport.

Anticonvulsant Activity

Research indicates that compounds similar to this compound exhibit significant anticonvulsant effects in animal models. For instance:

  • In a study involving maximal electroshock seizure (MES) models, derivatives showed effective seizure protection with ED50 values indicating potency comparable to established anticonvulsants like phenobarbital .

Anticancer Activity

The compound has also been evaluated for anticancer properties:

  • A series of quinazolinone derivatives were screened against various cancer cell lines such as A549 (lung cancer), DU145 (prostate cancer), and HepG2 (liver cancer). Certain derivatives demonstrated promising cytotoxic activity with IC50 values significantly lower than those of control treatments .

Data Table: Summary of Biological Activities

Activity TypeTarget/MechanismNotable Findings
AnticonvulsantGABAA receptor modulationEffective in MES models; comparable to phenobarbital
AnticancerVarious cancer cell linesPromising cytotoxicity against A549 and DU145
Anti-inflammatoryUnknownPotential based on structural analogs

Case Studies and Research Findings

  • Anticonvulsant Efficacy : In a controlled study, a derivative of the compound was administered intraperitoneally to assess its effects on seizure activity. Results indicated significant protective effects against induced seizures in rodent models.
  • Cancer Cell Line Screening : Compounds derived from this quinazolinone structure were tested against multiple cancer cell lines. Notably, one derivative exhibited an IC50 value of 5 µM against HepG2 cells, highlighting its potential as a therapeutic agent in liver cancer treatment .

Q & A

Basic: What synthetic strategies are employed to synthesize (2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(3-methoxyphenyl)-3-methylbutanamide?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from methyl 2-isothiocyanatobenzoate and glycine. Key steps include:

  • Step 1: Formation of the quinazolinone core via cyclization of methyl 2-isothiocyanatobenzoate with glycine, followed by oxidation with hydrogen peroxide to yield 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .
  • Step 2: Activation of the carboxylic acid using N,N′-carbonyldiimidazole (CDI) to form an intermediate imidazolide.
  • Step 3: Coupling with 3-methoxy-N-(3-methylbutanoyl)aniline under nucleophilic acyl substitution conditions .
    Validation: Reaction progress is monitored via TLC, and purity is confirmed by HPLC (>95%) and 1H^1H-NMR .

Advanced: How can stereochemical integrity at the (2S)-chiral center be preserved during synthesis?

Methodological Answer:

  • Chiral Auxiliaries: Use (S)-configured starting materials (e.g., (S)-3-methylbutanamide derivatives) to enforce stereocontrol during coupling reactions .
  • Asymmetric Catalysis: Employ palladium-catalyzed asymmetric alkylation or enzymatic resolution to minimize racemization .
  • Analytical Verification: Confirm enantiomeric excess (ee) via chiral HPLC or polarimetry, and validate using 13C^{13}C-NMR crystallography for absolute configuration .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Elucidation: 1H^1H- and 13C^{13}C-NMR for backbone assignment (e.g., quinazolinone carbonyl at δ ~170 ppm, methoxyphenyl protons at δ 3.7–6.8 ppm) .
  • Purity Assessment: Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion confirmation .
  • Thermal Stability: Differential scanning calorimetry (DSC) to determine melting points and decomposition profiles .

Advanced: How can computational methods enhance SAR studies for this quinazolinone derivative?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like GABAA_A receptors or kinases, leveraging homology models from PDB templates (e.g., 6HUP for GABAA_A) .
  • QSAR Modeling: Develop 3D-QSAR models using CoMFA/CoMSIA to correlate substituent effects (e.g., methoxy position) with anticonvulsant activity .
  • MD Simulations: Perform 100-ns simulations in explicit solvent (AMBER force field) to assess conformational stability of the (2S)-configured side chain .

Basic: How is the anticonvulsant activity of this compound evaluated preclinically?

Methodological Answer:

  • In Vivo Models: Pentylenetetrazole (PTZ)-induced seizure model in mice (dose range: 10–100 mg/kg i.p.), with latency to clonic-tonic seizures and mortality as endpoints .
  • Reference Standards: Compare efficacy to sodium valproate (ED50_{50} = 250 mg/kg) using Probit analysis for dose-response curves .
  • Safety Profiling: Rotarod test for motor coordination deficits and acute toxicity (LD50_{50}) assessment .

Advanced: What strategies resolve contradictions in potency data across different seizure models?

Methodological Answer:

  • Model-Specific Variability: Address discrepancies (e.g., PTZ vs. maximal electroshock models) by standardizing animal strains (e.g., CD-1 mice) and seizure threshold protocols .
  • Pharmacokinetic Profiling: Measure brain-plasma ratios via LC-MS/MS to assess blood-brain barrier penetration, which may explain efficacy gaps .
  • Target Engagement: Use autoradiography with 18F^{18}F-labeled analogs to confirm target occupancy in vivo .

Basic: What role does the 3-methoxyphenyl group play in bioactivity?

Methodological Answer:

  • Hydrogen Bonding: The methoxy oxygen acts as a hydrogen bond acceptor with residues in the GABAA_A receptor’s benzodiazepine-binding site (e.g., α1-His102) .
  • Lipophilicity Enhancement: LogP increases by ~0.5 units compared to unsubstituted phenyl, improving membrane permeability (calculated via ChemAxon) .
  • Metabolic Stability: Methoxy groups reduce CYP3A4-mediated oxidation, as shown in hepatic microsome assays (t1/2_{1/2} > 60 min) .

Advanced: How can metabolic liabilities (e.g., amide hydrolysis) be mitigated in this scaffold?

Methodological Answer:

  • Isosteric Replacement: Substitute the amide with a 1,2,3-triazole (via click chemistry) to resist hydrolysis while maintaining H-bonding capacity .
  • Prodrug Design: Mask the amide as a tert-butyl carbamate, which is cleaved enzymatically in target tissues .
  • Crystallographic Optimization: Introduce fluorine at the α-carbon to sterically hinder esterase access, as validated in plasma stability assays (90% intact after 4 h) .

Basic: What in vitro assays assess this compound’s enzyme inhibition potential?

Methodological Answer:

  • Kinase Profiling: Screen against a panel of 100 kinases (e.g., EGFR, VEGFR-2) using ADP-Glo™ assays (IC50_{50} values reported at 1–10 μM) .
  • GABAA_A Binding: Competitive radioligand assays with 3H^3H-flumazenil in rat cortical membranes (Ki_i determination) .
  • CYP Inhibition: Fluorescent-based assays (e.g., P450-Glo™) to identify CYP3A4/2D6 interactions .

Advanced: How can cryo-EM elucidate this compound’s mechanism of action at GABAA_AA​ receptors?

Methodological Answer:

  • Receptor Preparation: Purify human α1β2γ2 GABAA_A receptors expressed in HEK293 cells and incubate with 10 μM compound .
  • Data Collection: Acquire 10,000 micrographs at 3.0 Å resolution on a Titan Krios microscope.
  • Density Analysis: Fit the (2S)-configured ligand into the benzodiazepine-binding pocket using Coot and Phenix.refine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.